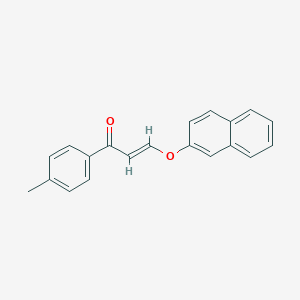
5-(3-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of therapeutic drugs. This compound belongs to the class of pyrrolones, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 5-(3-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and cellular pathways. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
5-(3-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, the compound has been shown to exhibit antibacterial activity against various gram-positive and gram-negative bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(3-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its broad range of biological activities. This makes it a useful tool for studying various cellular pathways and processes. Additionally, the compound is relatively easy to synthesize and purify, which makes it readily available for research purposes.
One of the limitations of using 5-(3-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experimental settings. Additionally, the compound has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 5-(3-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of novel therapeutic drugs based on the compound's biological activities. For example, the compound could be used as a lead compound for the development of anti-cancer or anti-inflammatory drugs.
Another area of interest is the study of the compound's mechanism of action. Further research is needed to fully understand how the compound exerts its biological effects, which could lead to the development of more targeted drugs with fewer side effects.
Finally, there is a need for further research on the compound's safety and toxicity. This will be important for determining the potential clinical applications of the compound and for ensuring its safe use in research settings.
Conclusion:
5-(3-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of therapeutic drugs. The compound exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. While further research is needed to fully understand the compound's mechanism of action and potential clinical applications, it represents a promising tool for the study of various cellular pathways and processes.
Métodos De Síntesis
The synthesis of 5-(3-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one involves the reaction between 3-fluorobenzaldehyde, 4-methylbenzoyl chloride, and 1-phenyl-1,5-dihydro-2H-pyrrol-2-one in the presence of a base and a catalyst. The reaction proceeds through a series of intermediates, and the final product is obtained after purification using column chromatography. The yield of the synthesis process is typically around 60%.
Aplicaciones Científicas De Investigación
5-(3-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential use in the development of therapeutic drugs. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been tested in vitro and in vivo, and has shown promising results in various preclinical studies.
Propiedades
Nombre del producto |
5-(3-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Fórmula molecular |
C24H18FNO3 |
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
(4Z)-5-(3-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H18FNO3/c1-15-10-12-16(13-11-15)22(27)20-21(17-6-5-7-18(25)14-17)26(24(29)23(20)28)19-8-3-2-4-9-19/h2-14,21,27H,1H3/b22-20- |
Clave InChI |
JBGUWZOFPNEMMU-XDOYNYLZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CC(=CC=C4)F)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CC(=CC=C4)F)O |
SMILES canónico |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CC(=CC=C4)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-methyl-N-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)-2-pyrimidinyl]amine](/img/structure/B214873.png)
![N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B214874.png)
![4-{5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether](/img/structure/B214877.png)
![5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B214879.png)
![3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine](/img/structure/B214880.png)
![3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine](/img/structure/B214881.png)
![3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B214883.png)
![4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide](/img/structure/B214887.png)


![2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214890.png)
![3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile](/img/structure/B214892.png)
![3-(3-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile](/img/structure/B214893.png)